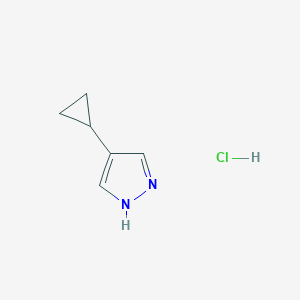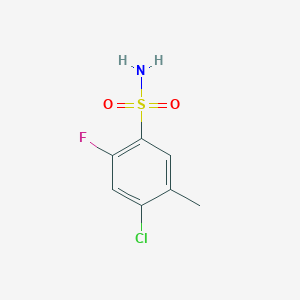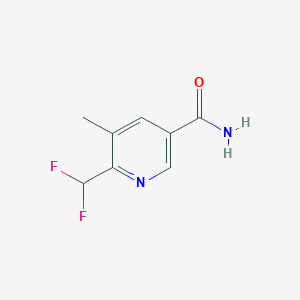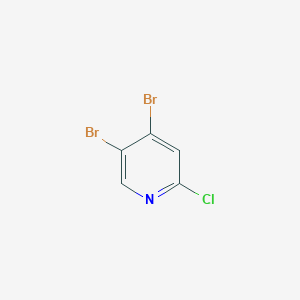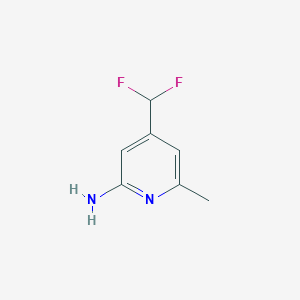
4-(Difluoromethyl)-6-methylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-6-methylpyridin-2-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DFP-1080 and has a chemical formula of C7H8F2N2. In
作用机制
The exact mechanism of action of 4-(Difluoromethyl)-6-methylpyridin-2-amine is not fully understood. However, studies have shown that this compound acts by inhibiting various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate various neurotransmitter systems in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. In the brain, this compound has been shown to modulate various neurotransmitter systems, which may contribute to its potential use in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of using 4-(Difluoromethyl)-6-methylpyridin-2-amine in lab experiments is its potential to exhibit antitumor activity against various cancer cell lines. It also has potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. However, one of the main limitations of using this compound in lab experiments is its toxicity. It has been shown to exhibit toxicity in various animal models, and further studies are needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for the study of 4-(Difluoromethyl)-6-methylpyridin-2-amine. One direction is the development of new derivatives of this compound with improved efficacy and safety profiles. Another direction is the study of the mechanism of action of this compound in more detail to better understand its potential applications in various fields. Additionally, further studies are needed to determine the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, the development of new synthesis methods for this compound may also lead to the discovery of new derivatives with unique properties.
合成方法
The synthesis of 4-(Difluoromethyl)-6-methylpyridin-2-amine involves the reaction of 4-chloro-6-methylpyridine-2-amine with difluoromethyl lithium in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified through various techniques such as column chromatography and recrystallization.
科学研究应用
4-(Difluoromethyl)-6-methylpyridin-2-amine has been studied extensively for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit antitumor activity against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, this compound has been shown to have herbicidal activity against various weeds. In material science, this compound has been studied for its potential use in the synthesis of new materials with unique properties.
属性
IUPAC Name |
4-(difluoromethyl)-6-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-4-2-5(7(8)9)3-6(10)11-4/h2-3,7H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRUKZLLJLZVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


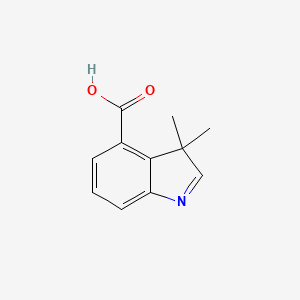
![2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B6591877.png)
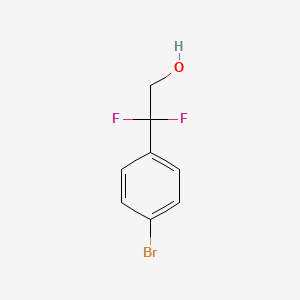
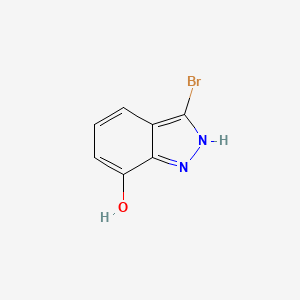
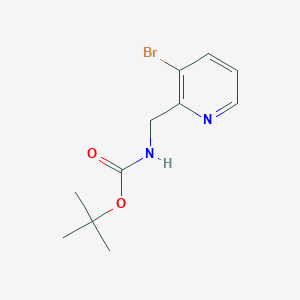
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-methyl-3-oxopentanoate](/img/structure/B6591909.png)


![2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine](/img/structure/B6591929.png)
